1-(3-Chlorophenyl)propane-2-sulfonyl chloride
Description
1-(3-Chlorophenyl)propane-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a propane backbone substituted with a 3-chlorophenyl group and a sulfonyl chloride (-SO₂Cl) functional group. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. For example, (E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride (a double-bond analog) is synthesized via chlorination of 3-chlorostyrene with sulfuryl chloride .
Properties
Molecular Formula |
C9H10Cl2O2S |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-(3-chlorophenyl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c1-7(14(11,12)13)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5H2,1H3 |
InChI Key |
IVBMWYWQDSPSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylpropane with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride often involves the use of advanced catalytic systems to enhance yield and purity. Photocatalysis using potassium poly(heptazine imide) has been explored for the selective synthesis of sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, zirconium tetrachloride, and N-chlorosuccinimide are commonly used.
Solvents: Dichloromethane, ethyl acetate, and hexane are frequently employed.
Major Products:
Sulfonyl Chlorides: Formed through oxidation reactions.
Substituted Aromatics: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
1-(3-Chlorophenyl)propane-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride with structurally or functionally related compounds, supported by evidence from diverse sources:
Table 1: Comparative Analysis of Sulfonyl Chlorides and Analogous Compounds
Key Insights from Comparison
Sulfonyl chloride vs. fluoride: Fluoride derivatives (e.g., in ) exhibit lower reactivity but superior stability in aqueous environments, making them preferable for prolonged storage. Acyl vs. sulfonyl chlorides: 3-Chloropropionyl chloride is more electrophilic due to the carbonyl group, enabling faster reactions with amines or alcohols compared to sulfonyl chlorides.
Synthetic Pathways :
- The synthesis of ethene-based sulfonyl chlorides involves sulfuryl chloride and styrene derivatives, suggesting that propane analogs could be synthesized via similar chlorination of 3-chlorophenylpropane-thiols.
- Alkylation steps using 1-bromo-3-chloropropane (as in ) may introduce the propane chain to aromatic precursors.
Applications :
- Sulfonyl chlorides with 3-chlorophenyl groups are critical in antimicrobial drug development, particularly for β-lactamase inhibitors .
- Heterocyclic sulfonyl chlorides (e.g., thiazole derivatives ) target enzyme-active sites due to their planar aromatic systems.
Research Findings and Limitations
- Gaps in Evidence : Direct data on the target compound’s synthesis or applications are absent in the provided materials. However, extrapolation from structurally related sulfonyl chlorides supports its viability as a synthetic intermediate.
- Contradictions : emphasizes alkene sulfonyl chlorides, while focuses on propane-based fluorides, highlighting the need for tailored synthetic optimization for chlorine retention in propane derivatives.
Biological Activity
1-(3-Chlorophenyl)propane-2-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
1-(3-Chlorophenyl)propane-2-sulfonyl chloride has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C9H10ClO2S |
| Molecular Weight | 220.69 g/mol |
| CAS Number | 112180-33-7 |
| IUPAC Name | 1-(3-chlorophenyl)propane-2-sulfonyl chloride |
Synthesis
The synthesis of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride typically involves the reaction of 1-(3-chlorophenyl)propan-2-ol with thionyl chloride or phosphorus pentachloride. This reaction facilitates the conversion of the hydroxyl group into a sulfonyl chloride functional group, enhancing the compound's reactivity.
Antimicrobial Activity
Recent studies have demonstrated that sulfonyl chlorides, including 1-(3-chlorophenyl)propane-2-sulfonyl chloride, exhibit significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays revealed that it significantly reduces prostaglandin E2 production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
The biological activity of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride can be explained through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonyl chloride group acts as an electrophile, allowing it to react with nucleophilic sites on enzymes, thereby inhibiting their activity.
- Modulation of Signaling Pathways : It has been observed to modulate pathways involved in inflammation and cellular proliferation, potentially through the inhibition of protein kinases.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, 1-(3-Chlorophenyl)propane-2-sulfonyl chloride was tested against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 4 µg/mL, demonstrating strong antibacterial activity. The study concluded that this compound could serve as a lead for developing new antibacterial agents .
Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with varying doses of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride showed a dose-dependent reduction in paw edema compared to control groups, suggesting significant anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
